molecular formula C23H28N4O3 B303622 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

カタログ番号 B303622
分子量: 408.5 g/mol
InChIキー: ZBUWMDASKBKOJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as JNJ-40411813, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential target for the treatment of type 2 diabetes and obesity. JNJ-40411813 has been developed as a potential drug candidate for the treatment of these diseases.

作用機序

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its therapeutic effects by inhibiting PTP1B, a negative regulator of insulin signaling. By inhibiting PTP1B, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile enhances insulin signaling and improves glucose uptake in muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects
2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have several biochemical and physiological effects in animal models. In obese and diabetic mice, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile improves glucose tolerance and insulin sensitivity. The compound also reduces body weight and adiposity in these animals. In addition, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to improve lipid metabolism and reduce inflammation in animal models.

実験室実験の利点と制限

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, the compound has some limitations for lab experiments. 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a small molecule inhibitor and may have off-target effects. In addition, the compound may have limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

将来の方向性

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown promising results in preclinical studies and is currently being developed as a potential drug candidate for the treatment of type 2 diabetes and obesity. Future research directions for 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include:
1. Further preclinical studies to evaluate the safety and efficacy of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in animal models.
2. Clinical studies to evaluate the safety and efficacy of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in humans.
3. Studies to investigate the mechanism of action of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its effects on insulin signaling and glucose homeostasis.
4. Studies to evaluate the potential of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other drugs for the treatment of type 2 diabetes and obesity.
5. Development of more potent and selective inhibitors of PTP1B for the treatment of these diseases.

合成法

The synthesis of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been described in the literature. The compound is prepared in several steps starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring system and the introduction of a morpholine and a nitrile group. The final compound is obtained in good yield and purity.

科学的研究の応用

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in vitro and in vivo for its potential therapeutic effects. In vitro studies have shown that 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent inhibitor of PTP1B with an IC50 value of 13 nM. The compound has also been shown to improve insulin sensitivity in cultured cells and in animal models of obesity and diabetes.

特性

製品名

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C23H28N4O3

分子量

408.5 g/mol

IUPAC名

2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O3/c1-23(2)12-18-21(19(28)13-23)20(15-5-4-6-16(11-15)29-3)17(14-24)22(25)27(18)26-7-9-30-10-8-26/h4-6,11,20H,7-10,12-13,25H2,1-3H3

InChIキー

ZBUWMDASKBKOJL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)OC)C(=O)C1)C

正規SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)OC)C(=O)C1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。